2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H4ClN3O3 and a molecular weight of 225.59 g/mol This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with chloro and nitro groups
Mechanism of Action
Target of Action
It’s known that the compound belongs to a family of n-fused bicyclic heterocycles , which have been found to exhibit versatile biological activities . These include CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
Related compounds in its family have been shown to undergo metal-free c-3 chalcogenation . This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is known to have a molecular weight of 22559 , which could potentially influence its bioavailability.
Result of Action
Related compounds in its family have been found to exhibit diverse biological activities .
Action Environment
Related reactions involving similar compounds have been shown to proceed under mild conditions .
Preparation Methods
The synthesis of 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate pyrimidine derivatives with chlorinating and nitrating agents under controlled conditions. The reaction typically proceeds under mild conditions and can be scaled up for industrial production .
Chemical Reactions Analysis
2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, leading to a variety of derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Scientific Research Applications
2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Similar core structure but different substituents.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional aliphatic or aromatic groups.
Properties
IUPAC Name |
2-chloro-3-nitropyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-7-6(12(14)15)8(13)11-4-2-1-3-5(11)10-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUOPNLPLATOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349573-14-4 | |
Record name | 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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